Cas no 121064-78-6 (Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)-)

Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)- structure
121064-78-6 structure
商品名:Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)-
CAS番号:121064-78-6
MF:C39H54O7
メガワット:634.84200
CID:836863
PubChem ID:14335955

Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)- 化学的及び物理的性質

名前と識別子

    • Urs-12-en-28-oic acid, 2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, (2a,3b)-
    • 3-O-p-Coumaroyltormentic acid
    • 3-O-trans-p-Coumaroyltormentic acid
    • Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3...
    • Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)-
    • [ "" ]
    • AKOS040761117
    • F93991
    • Q27138089
    • CHEBI:69745
    • 121064-78-6
    • CHEMBL589522
    • (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • 3-O-trans-p-Coumaroyltormentate
    • (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-((E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • インチ: InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1
    • InChIKey: BZORLJPADUHVJE-QWBBESJSSA-N
    • ほほえんだ: C[C@@H]1CC[C@@]2(CC[C@]3(C)C(=CC[C@@H]4[C@@]5(C)C[C@H]([C@@H](C(C)(C)[C@@H]5CC[C@]43C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)[C@@H]2[C@]1(C)O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 634.38700
  • どういたいしつりょう: 634.38695406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 46
  • 回転可能化学結合数: 5
  • 複雑さ: 1290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.3
  • トポロジー分子極性表面積: 124Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 745.5±60.0 °C at 760 mmHg
  • フラッシュポイント: 224.5±26.4 °C
  • PSA: 124.29000
  • LogP: 7.14510
  • じょうきあつ: 0.0±2.6 mmHg at 25°C

Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)- セキュリティ情報

Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2977-5 mg
3-O-trans-p-Coumaroyltormentic acid
121064-78-6 98%
5mg
¥ 13,500 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O75250-5 mg
Urs-12-en-28-oic acid, 2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, (2a,3b)-
121064-78-6
5mg
¥5120.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2977-1 mg
3-O-trans-p-Coumaroyltormentic acid
121064-78-6
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN2977-5mg
3-O-trans-p-Coumaroyltormentic acid
121064-78-6
5mg
¥ 13500 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2977-1 mL * 10 mM (in DMSO)
3-O-trans-p-Coumaroyltormentic acid
121064-78-6
1 mL * 10 mM (in DMSO)
¥ 15800 2023-09-08
TargetMol Chemicals
TN2977-1 ml * 10 mm
3-O-trans-p-Coumaroyltormentic acid
121064-78-6
1 ml * 10 mm
¥ 15800 2024-07-20
A2B Chem LLC
AE17434-5mg
3-O-trans-p-Coumaroyltormentic Acid
121064-78-6 98% by HPLC
5mg
$770.00 2024-04-20
A2B Chem LLC
AE17434-1000mg
3-O-trans-p-Coumaroyltormentic Acid
121064-78-6 98% by HPLC
1000mg
$39993.00 2024-04-20
A2B Chem LLC
AE17434-10mg
3-O-trans-p-Coumaroyltormentic Acid
121064-78-6 98% by HPLC
10mg
$1277.00 2024-04-20
A2B Chem LLC
AE17434-100mg
3-O-trans-p-Coumaroyltormentic Acid
121064-78-6 98% by HPLC
100mg
$7770.00 2024-04-20

Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)- 関連文献

Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)-に関する追加情報

Urs-12-en-28-oic Acid, 2,19-Dihydroxy-3-[[(2E)-3-(4-Hydroxyphenyl)-1-Oxo-2-Propenyl]Oxy]-,(2a,3b)-: A Comprehensive Overview

Urs-12-en-28-oic acid, 2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)- is a complex triterpenoid compound with the CAS registry number 121064-78-6. This compound has garnered significant attention in recent years due to its unique structural features and potential bioactivity. The molecule belongs to the ursane triterpenoid class, which is known for its diverse biological activities and structural complexity. Its name reflects its intricate structure, with key functional groups such as hydroxyl groups and a conjugated enone system contributing to its pharmacological properties.

The CAS number 121064-78-6 uniquely identifies this compound in chemical databases, facilitating its identification and referencing in scientific literature. Recent studies have focused on the ursane triterpenoid framework of this compound, exploring its potential as a lead molecule for drug development. The presence of multiple hydroxyl groups and a conjugated enone system suggests that this compound may exhibit antioxidant, anti-inflammatory, or anticancer properties. These functional groups are often associated with such activities in natural products.

Structural elucidation of this compound has been achieved through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The (2a,3b) stereochemistry indicates a specific spatial arrangement of the molecule's substituents, which is critical for its bioactivity. The (E)-configuration of the double bond in the propenyl group further influences the compound's electronic properties and interactions with biological targets.

Recent research has highlighted the importance of ursane triterpenoids in traditional medicine and their potential for modern therapeutic applications. For instance, studies have demonstrated that similar compounds exhibit potent anti-inflammatory effects by modulating key signaling pathways such as NF-kB and COX enzymes. Given its structural similarity to these compounds, Urs-12-en-28-oic acid may possess analogous or even enhanced bioactivity.

The 4-hydroxyphenyl group in the molecule is another key feature that contributes to its potential pharmacological properties. This group is known to participate in hydrogen bonding and π–π interactions, which are essential for molecular recognition and binding to biological targets. Furthermore, the presence of multiple hydroxyl groups suggests that this compound may exhibit strong antioxidant activity by scavenging free radicals and reducing oxidative stress.

In terms of synthesis and isolation, Urs-12-en-28-oic acid has been isolated from various natural sources, including plants belonging to the Araliaceae family. Recent advances in isolation techniques have enabled researchers to obtain this compound in higher purity, facilitating further studies on its bioactivity. Additionally, semi-synthetic approaches have been explored to modify the structure of this compound for enhanced potency or selectivity.

The conjugated enone system in Urs-12-en-28-oic acid is particularly interesting from both a structural and functional standpoint. This system is known to exhibit strong absorbance in the ultraviolet region, making it amenable to photochemical reactions. Recent studies have explored the use of such systems in photodynamic therapy (PDT), where light-sensitive compounds generate reactive oxygen species (ROS) upon irradiation to kill cancer cells.

In conclusion, Urs-12-en-28-oic acid (CAS 121064-78-6) is a structurally complex triterpenoid with promising bioactive properties. Its unique features make it a valuable candidate for further research into its therapeutic potential. As scientific understanding of this compound continues to grow, it may pave the way for novel drug discoveries and applications in fields such as oncology and inflammation management.

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